4-Bromo-2,3,6-trichlorophenol (4-Br-TCP) is a synthetic halogenated aromatic compound. Studies have explored various methods for its synthesis, including electrophilic aromatic substitution and transition-metal catalyzed reactions. PubChem, 4-Bromo-2,3,6-trichlorophenol: Once synthesized, researchers employ various techniques like X-ray crystallography, nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry to characterize the structure and purity of 4-Br-TCP. Sigma-Aldrich, 4-Bromo-2,3,6-trichlorophenol:
4-Bromo-2,3,6-trichlorophenol is an organic compound characterized by a phenolic structure substituted with three chlorine atoms and one bromine atom. Its chemical formula is C6H2BrCl3O, and it has a molecular weight of approximately 276.34 g/mol. This compound features a phenolic hydroxyl group (-OH) which contributes to its chemical reactivity and biological activity. The presence of multiple halogen substituents, particularly bromine and chlorine, enhances its potential for various applications in industrial and pharmaceutical contexts.
These reactions are influenced by the electron-withdrawing nature of the halogen substituents, making the aromatic ring more susceptible to electrophilic attack.
4-Bromo-2,3,6-trichlorophenol exhibits notable biological activities that have been studied in various contexts:
The synthesis of 4-Bromo-2,3,6-trichlorophenol typically involves bromination of 2,3,6-trichlorophenol. Common methods include:
These methods are optimized to ensure high yields while minimizing by-products.
4-Bromo-2,3,6-trichlorophenol finds applications in various fields:
The unique combination of bromine and chlorine substituents enhances its effectiveness in these applications compared to non-halogenated phenols.
Interaction studies reveal that 4-Bromo-2,3,6-trichlorophenol can interact with various biological systems:
These interactions emphasize the need for careful handling and assessment of environmental impacts.
Several compounds share structural similarities with 4-Bromo-2,3,6-trichlorophenol. Here’s a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Chlorophenol | C6H5Cl | Simple chlorinated structure; less toxic than trihalogenated variants. |
4-Chlorophenol | C6H4Cl | Only one chlorine; used widely as a disinfectant. |
2,4-Dichlorophenol | C6H4Cl2 | Two chlorines; known for herbicidal properties. |
2,3-Dichlorophenol | C6H4Cl2 | Less toxic; used in dye production. |
2,4,6-Trichlorophenol | C6H3Cl3O | Similar structure; widely studied for toxicity profiles. |
Pentachlorophenol | C6Cl5O | Highly toxic; used as a wood preservative but banned in many regions. |
4-Bromo-2,3,6-trichlorophenol's unique combination of both bromine and chlorine atoms differentiates it from these compounds regarding reactivity and biological activity.